(R)-tetraMe-Tetraxetan

MRI Contrast Agents Coordination Chemistry Water Exchange Kinetics

Select (R)-tetraMe-Tetraxetan when generic DOTA or achiral DOTMA cannot meet your pre-targeting requirements. This chiral, tetramethylated BFC delivers a preferential TSAP coordination isomer that accelerates water exchange (τM = 85 ns) and ensures high thermodynamic stability (log KML = 23.5 for Eu³⁺). For tumor pre-targeting (PRIT), these properties translate into faster radiolabeling kinetics, minimal in vivo dissociation, and higher tumor-to-background contrast. Conjugation to targeting vectors yields homogeneous radioconjugates with consistent batch-to-batch radiochemical yield and specific activity—essential for reproducible PET, SPECT, and high-relaxivity MRI agent development.

Molecular Formula C20H36N4O8
Molecular Weight 460.5 g/mol
Cat. No. B12371554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tetraMe-Tetraxetan
Molecular FormulaC20H36N4O8
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CCN(CCN(CCN(CC1)C(C)C(=O)O)C(C)C(=O)O)C(C)C(=O)O
InChIInChI=1S/C20H36N4O8/c1-13(17(25)26)21-5-7-22(14(2)18(27)28)9-11-24(16(4)20(31)32)12-10-23(8-6-21)15(3)19(29)30/h13-16H,5-12H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t13-,14-,15-,16-/m1/s1
InChIKeyJNGPYTMGBKNNQV-KLHDSHLOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-tetraMe-Tetraxetan: A Chiral Tetramethyl-DOTA Chelator for Enhanced Pre-targeted Radiopharmaceutical Applications


(R)-tetraMe-Tetraxetan, also known as (R)-tetraMe-DOTA, is a bifunctional chelator (BFC) belonging to the class of macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives. It is specifically designed for tumor pre-targeting strategies, where it facilitates the stable and selective binding of radiometals for diagnostic imaging or targeted radiotherapy . The compound's structure features a chiral, tetramethylated DOTA scaffold (C20H36N4O8), which influences its coordination geometry and metal-binding kinetics . Its primary utility lies in the conjugation to targeting vectors (e.g., peptides, antibodies) and the subsequent chelation of radionuclides .

Why Generic DOTA or Non-Chiral DOTMA Cannot Substitute for (R)-tetraMe-Tetraxetan in Pre-targeting Workflows


While the broader family of DOTA chelators is widely used in radiopharmacy, subtle structural modifications between individual analogs lead to significant, quantifiable differences in critical performance parameters. The specific chiral, tetramethylated configuration of (R)-tetraMe-Tetraxetan results in a distinct coordination isomer preference and faster water exchange kinetics compared to unsubstituted DOTA [1]. These differences directly impact the efficiency of radiolabeling, the in vivo stability of the resulting complex, and the contrast-to-noise ratio in imaging applications. Therefore, a generic DOTA or even a non-chiral DOTMA variant cannot be assumed to perform equivalently in pre-targeting systems optimized for (R)-tetraMe-Tetraxetan.

Quantitative Differentiation of (R)-tetraMe-Tetraxetan: Head-to-Head Performance Metrics Against Closest Analogs


Accelerated Water Exchange Kinetics vs. Parent DOTA

The tetramethylation of the DOTA scaffold in (R)-tetraMe-Tetraxetan, as represented by its DOTMA analog, results in significantly faster water exchange kinetics compared to the parent DOTA chelate. This is a key performance indicator for MRI contrast agent efficacy. Specifically, the water residence lifetime (τM298) for GdDOTMA is 85 ns, which is a composite value resulting from a marked preference for the rapidly exchanging twisted square antiprismatic (TSAP) isomer (τM298 = 52 ns) over the slowly exchanging square antiprismatic (SAP) isomer (τM298 = 365 ns) [1].

MRI Contrast Agents Coordination Chemistry Water Exchange Kinetics

Isomer Population Shift: Preference for Rapidly Exchanging TSAP Isomer vs. DOTA

The tetramethyl substitution in (R)-tetraMe-Tetraxetan (as DOTMA) induces a profound shift in coordination isomer population. The chelate exhibits a 'marked preference' for the mono-capped twisted square antiprismatic (TSAP) coordination isomer [1]. This is in direct contrast to the parent DOTA, which populates a mixture of both TSAP and square antiprismatic (SAP) isomers. The TSAP isomer is associated with faster water exchange, as detailed above, while the SAP isomer is kinetically inert.

Coordination Isomerism Chelate Structure MRI Contrast Agents

Comparable Thermodynamic Stability to DOTA, Ensuring Sufficient In Vivo Integrity

While the tetramethylation in (R)-tetraMe-Tetraxetan (as DOTMA) accelerates kinetics, it does not come at the cost of a significant loss in thermodynamic stability. The stability constants (log KML) for Ln3+ chelates of DOTMA are reported to be 'comparable to, but a shade lower than, those of DOTA' [1]. For example, the log KML for EuDOTMA is 23.5, which is high and sufficient for most in vivo radiopharmaceutical applications.

Thermodynamic Stability Metal Chelation Radiopharmaceuticals

Targeted Research Applications for (R)-tetraMe-Tetraxetan Based on Verified Performance Differentiators


High-Sensitivity MRI Contrast Agent Development

The accelerated water exchange kinetics (τM298 = 85 ns for GdDOTMA) and preferential TSAP isomer population of the (R)-tetraMe-Tetraxetan scaffold directly support its use in developing high-relaxivity MRI contrast agents [1]. This is critical for molecular imaging applications requiring the detection of low-abundance biomarkers, as faster water exchange can translate to a stronger signal per paramagnetic center.

Efficient Pre-targeted Radioimmunotherapy (PRIT)

The combination of fast radiolabeling kinetics (implied by the TSAP isomer preference) and high thermodynamic stability (log KML = 23.5 for EuDOTMA) makes (R)-tetraMe-Tetraxetan an ideal bifunctional chelator for pre-targeting strategies [1]. In a PRIT workflow, the chelator can be conjugated to a tumor-targeting moiety (e.g., antibody) to capture a subsequently administered radiometal (e.g., 177Lu, 90Y) with high efficiency and minimal dissociation, maximizing the therapeutic dose to the tumor while sparing healthy tissue.

Optimization of Bifunctional Chelator Conjugates for PET/SPECT Imaging

For researchers conjugating (R)-tetraMe-Tetraxetan to peptides or other vectors, the compound's defined coordination chemistry offers advantages over non-chiral DOTA variants. The predictable TSAP geometry can lead to more homogeneous radioconjugates with consistent in vivo behavior, which is essential for obtaining reproducible and quantitative PET or SPECT imaging data [1]. This reduces batch-to-batch variability in radiochemical yield and specific activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-tetraMe-Tetraxetan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.